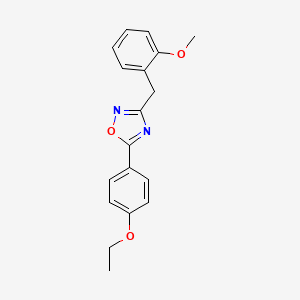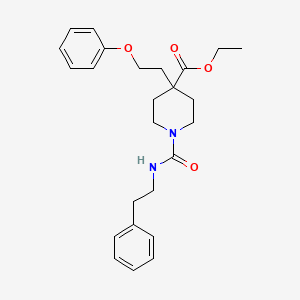![molecular formula C23H20N2O3 B6097072 2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B6097072.png)
2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a furan ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline-4-carboxylic acid, which undergoes a coupling reaction with 2-(furan-2-yl)amine under appropriate conditions to form the amide bond. The reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol are often employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication or transcription. The furan and methoxyphenyl groups may enhance binding affinity and selectivity towards specific targets, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-yl)-N-[2-(4-hydroxyphenyl)ethyl]quinoline-4-carboxamide
- 2-(furan-2-yl)-N-[2-(4-chlorophenyl)ethyl]quinoline-4-carboxamide
- 2-(furan-2-yl)-N-[2-(4-nitrophenyl)ethyl]quinoline-4-carboxamide
Uniqueness
2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents on the phenyl ring, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-27-17-10-8-16(9-11-17)12-13-24-23(26)19-15-21(22-7-4-14-28-22)25-20-6-3-2-5-18(19)20/h2-11,14-15H,12-13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGTWRDUXOOGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[(4-chloro-2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6096993.png)
![ETHYL (5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B6097000.png)
![N-(3-bromophenyl)-2-({5-[2-(1H-indol-3-ylmethylene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6097004.png)
![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-methylphenyl)propyl]propanamide](/img/structure/B6097008.png)
![[1-[5-(Dimethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B6097013.png)
![2-[4-[(2-Oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenyl]acetamide](/img/structure/B6097019.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methoxyphenyl)acetyl]-3-piperidinamine](/img/structure/B6097029.png)
![(2E)-3-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B6097035.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6097052.png)
![1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6097053.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-2-carboxamide](/img/structure/B6097058.png)

![1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6097088.png)
